molecular formula C27H34N2O9 B1532398 Fmoc-AEEA-AEEA CAS No. 560088-89-3

Fmoc-AEEA-AEEA

Cat. No.: B1532398
CAS No.: 560088-89-3
M. Wt: 530.6 g/mol
InChI Key: DYLGYEMUUDYFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-AEEA-AEEA, also known as Fmoc-8-amino-3,6-dioxaoctanoyl-8-amino-3,6-dioxaoctanoic acid, is a peptide analogue . It is used for the acylation of lysine side chains in insulin and other peptides to increase peptide clearance time and protease resistance in vivo . It is also used as a linker .


Synthesis Analysis

This compound is synthesized by protocols adapted from peptide synthesis . The synthesis of Fmoc-peptide conjugates is a powerful approach to improving peptide recognition. Conjugation allows the hybridization properties of the peptide to be retained while incorporating properties from the peptide .


Molecular Structure Analysis

The molecular formula of this compound is C27H34N2O9 . The molecular weight is 530.56 g/mol .


Chemical Reactions Analysis

This compound is used as a linker in various applications . The dimer of this linker is used in Semaglutide and Tirzepatide .


Physical And Chemical Properties Analysis

This compound is a colorless to light yellow oil . It has a molecular weight of 530.58 g/mol .

Scientific Research Applications

Quality Management in Research

Fmoc-AEEA-AEEA's application in scientific research is indirectly related to quality management in research laboratories. Quality management tools, such as Failure Mode and Effect Analysis (FMEA), are crucial in scientific research for sustaining and improving quality and safety. FMEA helps in assessing risks and avoiding failures due to human error, imprecise protocol application, equipment uncertainty, and material control. This methodology is beneficial in non-regulated research labs, including basic life sciences research, which can involve complex processes suitable for technology transfer (Mascia et al., 2020).

Enhancing Laboratory Efficiency

The implementation of FMEA in research center management actively manages risks, thereby improving the overall functioning of the organization. Regular use of FMEA improves interaction between departments and deepens staff's understanding of processes (Vereshak et al., 2018).

Methodological Improvements

A modified FMOC-method, which includes this compound, allows for the detection of amino acid-type osmolytes and tetrahydropyrimidines from microorganisms. This high-performance liquid chromatography method is sensitive and suitable for rapid screening in halophilic and halotolerant microorganisms (Kunte et al., 1993).

Collaborative Research Environments

Knowledge Portals, as a new paradigm for scientific publishing and collaboration, emphasize the shift towards online, collaborative research environments. These virtual spaces, crucial for modern scientific publishing and knowledge transfer, can benefit from the application of this compound in research processes (Kondratova & Goldfarb, 2004).

Advanced Analytical Techniques

The development of improved high-performance liquid chromatography methods for amino acids derivatized with Fmoc, such as this compound, enhances analytical capabilities. These methods allow for high throughput and are suitable for protein identification and quality control in biological samples (Ou et al., 1996).

Risk Management in Scientific Processes

This compound's use in research can be linked to risk management in scientific processes. FMEA, combined with Decision-Making Trial and Evaluation Laboratory (DEMATEL) models, can solve production process problems and enhance performance, crucial in research settings (Tsai et al., 2017).

Mechanism of Action

Target of Action

The primary target of Fmoc-AEEA-AEEA is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) part of this compound is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

This compound interacts with its targets, the amines, through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound affects the biochemical pathways involved in peptide synthesis . It plays a crucial role in solid-phase peptide synthesis (SPPS), where it is used as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by a base , which may influence its bioavailability.

Result of Action

The result of this compound’s action is the protection of the amine group during peptide synthesis . This allows for the successful synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a base, which is required for the removal of the Fmoc group . The stability of this compound and its efficacy in protecting the amine group may also be affected by the conditions under which peptide synthesis is carried out.

Future Directions

Fmoc-modified amino acids and short peptides, including Fmoc-AEEA-AEEA, possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . They have potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Biochemical Analysis

Biochemical Properties

Fmoc-AEEA-AEEA plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and biomolecules during these processes. For instance, this compound is often used in solid-phase peptide synthesis, where it reacts with amino acids in the presence of coupling agents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). These interactions facilitate the formation of peptide bonds, leading to the synthesis of longer peptide chains .

Cellular Effects

The effects of this compound on cellular processes are significant, particularly in the context of peptide-based drug delivery systems. This compound can influence cell function by enhancing the stability and bioavailability of peptide drugs. This compound has been shown to improve the resistance of peptides to enzymatic degradation, thereby prolonging their activity within cells. Additionally, this compound can affect cell signaling pathways and gene expression by modulating the activity of peptide-based therapeutics .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorenylmethyloxycarbonyl (Fmoc) group provides hydrophobic and aromatic interactions that facilitate the self-assembly of peptides into stable structures. This self-assembly is driven by π-π stacking interactions between the aromatic rings of the Fmoc groups. Furthermore, this compound can act as a linker, connecting peptide chains and enhancing their stability through hydrogen bonding and hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. This compound is generally stable under standard storage conditions (2-8°C), but it can degrade over time if exposed to extreme conditions. Long-term studies have shown that this compound maintains its efficacy in peptide synthesis and drug delivery applications, with minimal degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to enhance the stability and bioavailability of peptide drugs without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have indicated that the optimal dosage of this compound varies depending on the specific application and the animal model used .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis and degradation. It interacts with enzymes such as peptidases and proteases, which play a role in the breakdown and modification of peptides. The presence of the Fmoc group can influence the metabolic flux of peptides, altering their stability and bioavailability. Additionally, this compound can affect the levels of metabolites involved in peptide synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The hydrophilic nature of the ethylene glycol units in this compound enhances its solubility and facilitates its transport across cell membranes. Once inside the cell, this compound can localize to specific compartments, where it interacts with target biomolecules and exerts its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles or compartments within the cell. For example, this compound may localize to the endoplasmic reticulum or Golgi apparatus, where it participates in the synthesis and modification of peptides .

Properties

IUPAC Name

2-[2-[2-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O9/c30-25(28-9-11-34-14-16-37-19-26(31)32)18-36-15-13-35-12-10-29-27(33)38-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,28,30)(H,29,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLGYEMUUDYFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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